3,3-Dimethylisochroman-5-ol
Description
3,3-Dimethylisochroman-5-ol is an isochroman derivative characterized by a benzopyran-like structure with methyl groups at the 3,3-positions and a hydroxyl group at the 5-position. The hydroxyl group at C-5 enhances polarity and hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogs like 3,3-dimethylisochroman .
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3,3-dimethyl-1,4-dihydroisochromen-5-ol |
InChI |
InChI=1S/C11H14O2/c1-11(2)6-9-8(7-13-11)4-3-5-10(9)12/h3-5,12H,6-7H2,1-2H3 |
InChI Key |
WWQSBNHHEZLISK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C=CC=C2O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 3,3-Dimethylisochroman-5-ol with structurally related isochroman and heterocyclic derivatives:
Key Observations
Substituent Effects on NMR Shifts: The methylene group in α,4β,5-trimethylisochroman (δC 59.7) contrasts with the carbonyl group in decarboxydihydrocitrinone (δC ~170–180), demonstrating how replacing C=O with CH₂ alters electronic environments . Hydroxyl groups (e.g., in this compound) typically result in downfield shifts in ¹H NMR (~1–5 ppm) and distinct hydrogen-bonding patterns compared to methoxy or carbonyl groups .
Functional Group Impact on Reactivity: The hydroxyl group in this compound increases acidity (pKa ~10–12) relative to non-hydroxylated analogs, making it more reactive in nucleophilic substitutions or hydrogen-bonding interactions. Carbonyl-containing derivatives (e.g., decarboxydihydrocitrinone) are prone to keto-enol tautomerism, absent in this compound .
Synthetic Accessibility: Isochroman derivatives are often synthesized via cyclization of phenolic precursors or alkylation of dihydrocoumarins. The 3,3-dimethyl substitution likely requires sterically hindered alkylation steps, as seen in analogs from .
Thermodynamic Stability :
- Methyl groups at the 3,3-positions enhance steric stability of the isochroman ring, reducing ring-opening reactivity compared to less-substituted derivatives .
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